molecular formula C10H15Cl2N B2383163 3-(2-Chlorophenyl)butan-2-amine hydrochloride CAS No. 21900-00-5

3-(2-Chlorophenyl)butan-2-amine hydrochloride

Cat. No.: B2383163
CAS No.: 21900-00-5
M. Wt: 220.14
InChI Key: KIGIOTJWDSBQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N. It is a derivative of phenylbutanamine, where the phenyl group is substituted with a chlorine atom at the second position. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)butan-2-amine hydrochloride typically involves the reaction of 2-chlorobenzyl cyanide with 2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenylbutanamines.

Scientific Research Applications

3-(2-Chlorophenyl)butan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)butan-2-amine hydrochloride
  • 3-(4-Chlorophenyl)butan-2-amine hydrochloride
  • 3-(2-Bromophenyl)butan-2-amine hydrochloride

Uniqueness

3-(2-Chlorophenyl)butan-2-amine hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(8(2)12)9-5-3-4-6-10(9)11;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIOTJWDSBQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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